Cuban-1-amine

pKa amine basicity stereoelectronic effect

Cuban-1-amine (CAS 91424-46-3) delivers a rigid sp³-rich cubane scaffold whose 1,4-disubstitution geometry precisely mimics para-substituted benzene exit vectors—enabling bioisosteric replacement that enhances solubility, metabolic stability, and target engagement in drug candidates. Its unusually low amine basicity (aqueous pKa 5.2 vs. ~10.5 for alkyl amines) alters protonation at physiological pH, unlocking distinct CNS permeability profiles. High density (1.29 g/cm³) and strain energy (~160 kcal/mol) also qualify it for energetic material precursors. Sourced at ≥97% purity for medicinal chemistry and HEDM R&D.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 91424-46-3
Cat. No. B3301985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuban-1-amine
CAS91424-46-3
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC12C3C4C1C5C2C3C45N
InChIInChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2
InChIKeyUSXYBDQWZXOAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cuban-1-amine (CAS 91424-46-3) Procurement Guide: A Strained Cage Hydrocarbon Building Block for Benzene Bioisosteric Replacement


Cuban-1-amine (CAS 91424-46-3), also known as aminocubane, is a primary amine derivative of the highly strained, saturated hydrocarbon cage cubane [1]. Characterized by a cubic C8 core with an exocyclic amino group, its structure yields a molecular weight of 119.16 g/mol and a density of 1.29 g/cm³, which is among the highest known for hydrocarbons [2]. In contrast to planar aromatic amines or aliphatic counterparts, cuban-1-amine offers a rigid, three-dimensional sp³-rich framework, enabling precise spatial mimicry of para-substituted benzene rings in drug design [3]. Its primary role is as a synthetic intermediate for generating bioisosteric analogues of aromatic-containing pharmaceuticals and agrochemicals, where its unique strain energy and geometry drive divergent reactivity, solubility, and metabolic stability profiles compared to traditional aryl and alkyl amine scaffolds.

Why Substituting Cubane Amines with Aryl or Alkyl Amines Is Not Feasible in High-Value Discovery Programs


Generic substitution of cuban-1-amine with common aryl or alkyl amines is not chemically or pharmacologically viable due to profound differences in geometry, electronic structure, and strain energy. Cubane is a highly strained cage (strain energy ~160 kcal/mol) that is thermodynamically a powerhouse, but kinetically stable under standard laboratory conditions, whereas adamantane is a low-strain diamondoid scaffold (strain energy ~7 kcal/mol) [1]. These differences translate directly to aqueous basicity: cubylamine (1NH₂) exhibits an aqueous pKa of 5.2, which is over two units lower than that of aliphatic and alicyclic primary amines (typically pKa ~10-11) [2]. This reduced basicity, originating from stereoelectronic interactions between the amine lone pair and the antibonding C–C orbitals of the cubic framework, fundamentally alters protonation states at physiological pH and cannot be replicated by simple alkyl amines [2]. Furthermore, cubane's 1,4-disubstitution pattern provides a rigid, three-dimensional geometry that closely mimics the exit vectors of para-substituted benzenes, a feature that planar or flexible alkyl amines cannot replicate in structure-based drug design campaigns [3].

Quantitative Comparative Evidence for Cubane-1-amine: Differentiated Physicochemical, Synthetic, and Bioisosteric Performance


Cubane-1-amine Exhibits Significantly Reduced Aqueous Basicity Compared to Primary Alkyl and Alicyclic Amines

Cuban-1-amine (1NH₂) exhibits a markedly lower aqueous pKa of 5.2 compared to typical aliphatic and alicyclic primary amines, which generally possess pKa values in the range of 10–11 [1]. This reduction of over two pKa units originates from a significant stereoelectronic interaction between the lone pair of the amino group and the antiperiplanar, antibonding C–C orbital of the strained cubic framework, which stabilizes the neutral amine [1]. In contrast, simple primary alkylamines lack this structural feature and remain strongly basic in aqueous solution. This lower basicity is comparable to, and even lower than, that of the ammonium ion (pKa 9.25), indicating a fundamental divergence in protonation behavior [1].

pKa amine basicity stereoelectronic effect physicochemical property

One-Step, Quantitative-Yield Synthesis of Cubane-1-amine from Cubane-1-carboxylic Acid Streamlines Derivative Preparation

A recently developed protocol enables the one-step synthesis of cuban-1-amine from cubane-1-carboxylic acid in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This contrasts with traditional multi-step sequences involving nitration and reduction or Curtius rearrangement, which often require handling of energetic intermediates and offer lower overall yields. The high efficiency and straightforward workup of this protocol enhance the practical accessibility of the amine as a synthetic intermediate.

synthetic methodology yield Vilsmeier conditions building block accessibility

Cubane-1-amine Serves as a Key Intermediate for Bioisosteric Replacement of Phenyl Rings in Clinically Validated Compounds with Enhanced or Equal Bioactivity

In a landmark study validating Eaton's hypothesis, cubane derivatives of five clinically used or agrochemical molecules were synthesized and tested. The study found that two cubane analogues showed increased bioactivity compared to their benzene counterparts, two further analogues displayed equal bioactivity, and the fifth demonstrated only partial efficacy [1]. The key intermediate for many of these syntheses was cuban-1-amine, demonstrating its utility as a versatile building block for phenyl ring replacement. The study highlights that substitution with the cubane scaffold can revitalize or enhance existing bioactive systems, offering a strategic advantage over the original aromatic-containing molecules [1].

bioisostere medicinal chemistry structure-activity relationship drug design

Cubane Scaffold Provides Higher Density and Rigidity Compared to Adamantane, Offering Distinct Material and Energetic Properties

Cubane exhibits a density of 1.29 g/cm³, which is significantly higher than that of adamantane (approximately 1.09 g/cm³) and most other hydrocarbons [1]. Additionally, cubane is a highly strained cage with a strain energy of approximately 160 kcal/mol, whereas adamantane is a low-strain diamondoid scaffold with a strain energy of only about 7 kcal/mol [2]. This high strain energy and density make cubane derivatives, including cuban-1-amine, particularly attractive for applications where high energy content or compact molecular packing is desired, such as in propellants or high-energy materials. Molecular dynamics simulations further support that cubane ring systems provide a rigid, well-defined three-dimensional geometry that closely mimics the exit vectors of para-substituted benzenes, a feature less precisely replicated by adamantane [3].

density strain energy rigidity material science

Optimal Research and Industrial Application Scenarios for Cubane-1-amine (CAS 91424-46-3) Based on Differentiated Evidence


Medicinal Chemistry: Bioisosteric Replacement of Phenyl Rings in Lead Optimization

Cuban-1-amine is ideally suited for medicinal chemists seeking to replace a phenyl ring with a saturated, sp³-rich bioisostere to improve solubility, metabolic stability, or target engagement. As demonstrated by Chalmers et al., cubane analogues of five clinically relevant molecules maintained or enhanced bioactivity in 80% of cases, with cuban-1-amine serving as the key synthetic intermediate [1]. The scaffold's rigid 1,4-disubstitution geometry closely mimics para-substituted benzene exit vectors while offering a distinct electronic and metabolic profile [1].

Energetic Materials Research: High-Density Propellant and Explosive Precursors

The high density (1.29 g/cm³) and high strain energy (~160 kcal/mol) of the cubane core make cuban-1-amine an attractive precursor for synthesizing high-energy-density materials (HEDMs) [2][3]. Oxidizing salts of cubyl amines have been patented for use as liquid monopropellants, where the strained cage structure contributes to increased impetus and burn rate compared to conventional nitrate-based fuels [4]. The amine functionality provides a convenient handle for further nitration or functionalization to access poly-nitrocubanes with predicted performance exceeding that of HMX by 20-25% [2].

Neuroscience Drug Discovery: Metabotropic Glutamate Receptor (mGluR) Modulators

Patents describe the use of cubane derivatives, including those derived from cuban-1-amine, as therapeutically active compounds for treating central nervous system disorders related to the metabotropic glutamate receptor system [5]. The unique geometry and electronic properties of the cubane scaffold, particularly its reduced amine basicity (pKa 5.2) compared to typical aliphatic amines [6], may confer advantageous binding interactions or blood-brain barrier permeability profiles distinct from conventional aryl or alkyl amine-based CNS agents.

Chemical Biology and Probe Development: Exploration of Novel 3D Pharmacophores

Cuban-1-amine serves as a versatile building block for generating structurally diverse, saturated, three-dimensional chemical probes. The PASS (Prediction of Activity Spectra for Substances) analysis of cubane derivatives indicates promising predicted activities in areas such as antiprotozoal, anti-inflammatory, and psychotropic domains [3]. The ready availability of the amine via the high-yielding one-step synthesis protocol [7] facilitates its incorporation into compound libraries for phenotypic screening and target identification studies where novel 3D chemical space is desired.

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